1-(2-Ethylphenyl)piperazine hydrochloride
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Overview
Description
1-(2-Ethylphenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)piperazine hydrochloride typically involves the reaction of 2-ethylphenylamine with piperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows: [ \text{2-Ethylphenylamine} + \text{Piperazine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high efficiency and minimal waste production. The reaction mixture is typically heated to a specific temperature, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethylphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety .
Scientific Research Applications
1-(2-Ethylphenyl)piperazine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events. For example, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic agent.
1-(2,3-Dichlorophenyl)piperazine: A derivative used as an intermediate in the synthesis of psychotropic drugs.
1-(2,4-Dimethylphenyl)piperazine: Another derivative with potential pharmaceutical applications
Uniqueness
1-(2-Ethylphenyl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other piperazine derivatives .
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(2-ethylphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-2-11-5-3-4-6-12(11)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
InChI Key |
AKQRLEZDMOGYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CCNCC2.Cl |
Origin of Product |
United States |
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